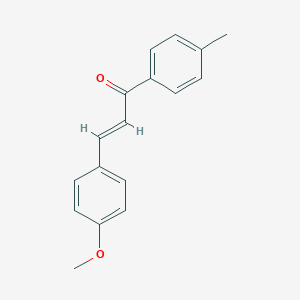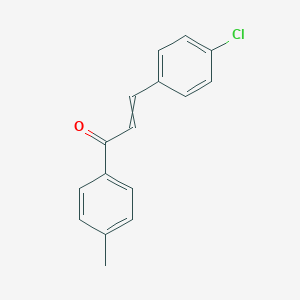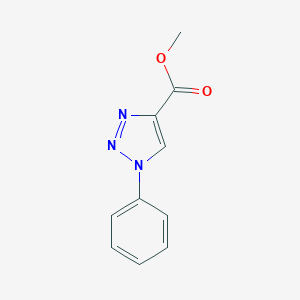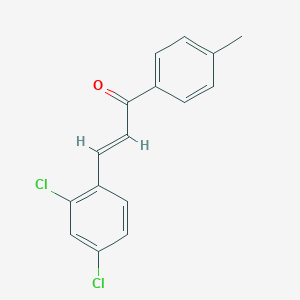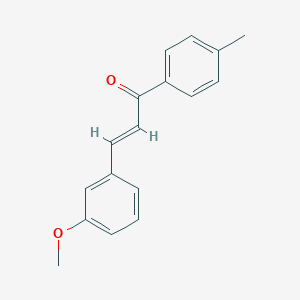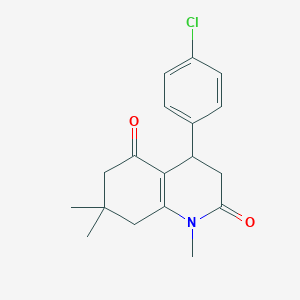
4-Méthoxychalcone
Vue d'ensemble
Description
4-Methoxychalcone is used as a precursor to prepare 3-(4-methoxy-phenyl)-3-morpholin-4-yl-1-phenyl-propan-1-one by reacting with morpholine in the presence of heptanes as solvent . It is also a useful reagent for the synthesis of novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors .
Synthesis Analysis
Chalcones, including 4-Methoxychalcone, share the same basic structural skeleton, which is composed of an α, β α, β -unsaturated ketone linking two aromatic rings. They can be isolated from plant material and can also be synthetically prepared using the aldol condensation reaction . The synthesis of 4-Methoxychalcone has been achieved by reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular formula of 4-Methoxychalcone is C16H14O2 . It is composed of an α, β α, β -unsaturated ketone linking two aromatic rings .Chemical Reactions Analysis
The conversion of 1 to 4-Methoxychalcone (2) was initiated by the hydrolysis of 1 to p-methoxycinnamic acid (3) and 3 to 4-methoxybenzaldehyde (4), and continued with the Claisen-Schmidt reaction of 4 with acetophenone (5). The reaction of 4 with 5 gave the best yield (42.1%) when conducted at room temperature in a ratio of 4 to 5 (1:1) .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxychalcone is 238.28 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Synthèse pharmaceutique
Le 4-méthoxychalcone est utilisé comme précurseur dans la synthèse de divers composés pharmaceutiques. Par exemple, il est utilisé pour préparer la 3-(4-méthoxy-phényl)-3-morpholin-4-yl-1-phényl-propan-1-one, qui implique une réaction avec la morpholine en présence d'heptanes comme solvant .
Activités antidiabétiques
Des recherches ont été menées pour évaluer les activités antidiabétiques du this compound. Le composé a été caractérisé par spectroscopie de masse, résonance magnétique nucléaire et analyse en espace de tête par chromatographie en phase gazeuse couplée à la spectrométrie de masse (HS-GC-MS). Il a montré un potentiel d'inhibition de l'enzyme alpha-glucosidase, ce qui est important dans la gestion du diabète .
Propriétés antioxydantes
Les chalcones, y compris le this compound, ont été étudiées pour leurs propriétés antioxydantes. Ces composés peuvent neutraliser les radicaux libres et peuvent aider à protéger les cellules du stress oxydatif, qui est lié à diverses maladies chroniques .
Potentiel anticancéreux
Les propriétés anticancéreuses des chalcones sont également explorées. Le this compound pourrait avoir le potentiel d'inhiber la croissance des cellules cancéreuses et pourrait être utilisé dans le développement de nouvelles thérapies contre le cancer .
Effets anti-inflammatoires
Les chalcones comme le this compound ont montré des effets anti-inflammatoires dans des études scientifiques. Elles peuvent agir en inhibant certaines voies qui conduisent à l'inflammation, qui est un facteur clé dans de nombreuses maladies .
Effets neuroprotecteurs
Il existe un intérêt pour les effets neuroprotecteurs des chalcones, ce qui suggère que des composés tels que le this compound pourraient jouer un rôle dans la protection des cellules nerveuses contre les dommages ou la dégénérescence .
Activité antibactérienne
L'activité antibactérienne des chalcones est un autre domaine de recherche intéressant. Ces composés peuvent être efficaces contre certaines bactéries et pourraient conduire à de nouveaux agents antibactériens .
Applications en chimie analytique
En chimie analytique, le this compound peut être utilisé pour le développement et la validation de méthodes dans diverses techniques spectroscopiques et chromatographiques en raison de ses propriétés chimiques distinctes .
Pour plus d'informations détaillées sur chaque application, vous pouvez vous référer aux références fournies.
<svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="
Mécanisme D'action
Target of Action
4-Methoxychalcone primarily targets PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and insulin sensitivity .
Mode of Action
4-Methoxychalcone interacts with its target, PPARγ, by activating it . This activation regulates adipocyte differentiation and modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .
Biochemical Pathways
Pharmacokinetics
It is known that its bioavailability is hindered by its high liposolubility, which reduces its absorption .
Result of Action
The activation of PPARγ by 4-Methoxychalcone results in the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . This leads to an increase in insulin sensitivity .
Action Environment
The action of 4-Methoxychalcone can be influenced by environmental factors such as temperature . For instance, its stability might be affected at high temperatures . .
Safety and Hazards
4-Methoxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Chalcones, including 4-Methoxychalcone, have been found to have various pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective effects . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
Analyse Biochimique
Biochemical Properties
4-Methoxychalcone plays a crucial role in biochemical reactions, particularly in the inhibition of the alpha-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood glucose levels. 4-Methoxychalcone interacts with the alpha-glucosidase enzyme by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, 4-Methoxychalcone has been shown to interact with bovine serum albumin, a protein that plays a key role in the transport and distribution of various endogenous and exogenous substances in the bloodstream . The interaction between 4-Methoxychalcone and bovine serum albumin involves hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance the bioavailability of the compound.
Cellular Effects
4-Methoxychalcone exerts significant effects on various types of cells and cellular processes. In diabetic cells, 4-Methoxychalcone has been shown to reduce hyperglycemia by inhibiting the alpha-glucosidase enzyme, thereby decreasing glucose absorption . This compound also influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. 4-Methoxychalcone has been found to modulate the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase, which help protect cells from oxidative damage . Furthermore, 4-Methoxychalcone affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular function.
Molecular Mechanism
The molecular mechanism of action of 4-Methoxychalcone involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of the alpha-glucosidase enzyme, which occurs through the binding of 4-Methoxychalcone to the enzyme’s active site . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates, thereby reducing glucose absorption. Additionally, 4-Methoxychalcone has been shown to interact with bovine serum albumin, enhancing its stability and bioavailability . The compound also modulates gene expression by activating transcription factors involved in antioxidant defense and anti-inflammatory responses, leading to a reduction in oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxychalcone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 4-Methoxychalcone maintains its antihyperglycemic and antioxidant activities, providing sustained benefits in in vitro and in vivo models . The compound’s efficacy may decrease over time due to potential metabolic degradation and the development of cellular resistance mechanisms.
Dosage Effects in Animal Models
The effects of 4-Methoxychalcone vary with different dosages in animal models. At low to moderate doses, 4-Methoxychalcone has been shown to effectively reduce blood glucose levels and improve insulin sensitivity in diabetic mice . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window where the compound exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
4-Methoxychalcone is involved in several metabolic pathways, including those related to glucose metabolism and antioxidant defense. The compound interacts with enzymes such as alpha-glucosidase and superoxide dismutase, modulating their activities to regulate glucose levels and reduce oxidative stress . Additionally, 4-Methoxychalcone affects metabolic flux by enhancing glucose uptake and utilization, leading to improved cellular energy production and function .
Transport and Distribution
Within cells and tissues, 4-Methoxychalcone is transported and distributed through interactions with transporters and binding proteins. The compound binds to bovine serum albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . This interaction also affects the localization and accumulation of 4-Methoxychalcone in specific tissues, allowing it to exert its therapeutic effects more effectively.
Subcellular Localization
The subcellular localization of 4-Methoxychalcone plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism and antioxidant defense . Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of 4-Methoxychalcone, directing it to specific cellular compartments and enhancing its therapeutic potential.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXKBJMCRJATM-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313945 | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22252-15-9, 959-33-1 | |
| Record name | trans-4-Methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22252-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B514056.png)

![ethyl {[3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B514105.png)
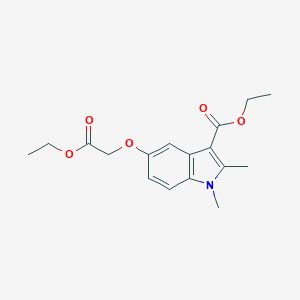
![1-[5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B514108.png)
